3,3,4-Trimethylpiperazin-2-one

Overview

Description

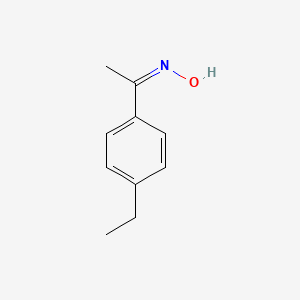

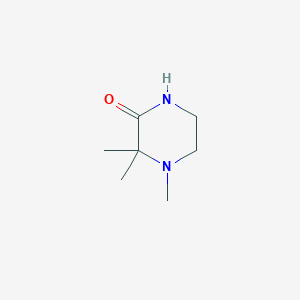

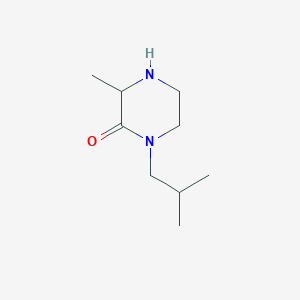

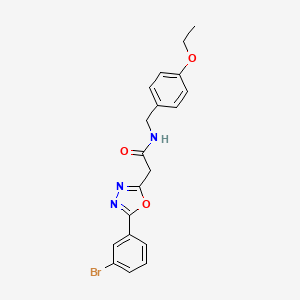

3,3,4-Trimethylpiperazin-2-one is a chemical compound with the CAS Number 86290-99-5 and a linear formula of C7H14N2O . It has a molecular weight of 142.2 .

Molecular Structure Analysis

The IUPAC name for 3,3,4-Trimethylpiperazin-2-one is 3,3,4-trimethyl-2-piperazinone . The InChI code is 1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) and the InChI key is UUYMYRKAVSCKOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3,4-Trimethylpiperazin-2-one is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Molecular Design and Synthesis

- Research has explored the synthesis and evaluation of novel derivatives with significant affinities and selectivities for specific receptor subtypes, highlighting the compound's versatility in drug design and its potential for creating targeted therapies (Enguehard-Gueiffier et al., 2006).

- Studies have also focused on the quantum chemical calculations and spectroscopic properties of piperazine derivatives, providing insights into their molecular geometry, biological activities, and electronic characteristics, which are crucial for understanding their interaction mechanisms at the molecular level (Noureddine et al., 2021).

Biological Activities and Potential Therapeutic Uses

- Some derivatives have been identified for their selective agonist activities at dopamine receptors, suggesting potential applications in neuropsychiatric disorder treatments and contributing to our understanding of receptor subtype selectivity (Michino et al., 2013).

- Research into antitumor activities of certain 1,5-disubstituted 1,2,4-triazoles as cis-restricted combretastatin analogues has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, demonstrating the compound's potential in cancer therapy (Romagnoli et al., 2010).

Analytical and Chemical Sensor Applications

- Piperazine derivatives have been utilized in creating chemosensors for the selective and sensitive detection of metal ions, showcasing their application in environmental monitoring and analytical chemistry (Fegade et al., 2015).

Safety and Hazards

The safety information for 3,3,4-Trimethylpiperazin-2-one indicates that it has several hazard statements: H302-H315-H317-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name |

3,3,4-trimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMYRKAVSCKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4-Trimethylpiperazin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)

![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)